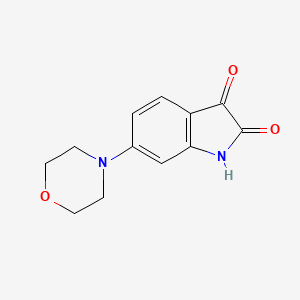![molecular formula C12H19Cl3N2O2 B1439165 3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185295-35-5](/img/structure/B1439165.png)
3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride
Overview
Description
3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride is a biochemical used for proteomics research . Its molecular formula is C12H15ClN2O2•HCl .
Molecular Structure Analysis
The InChI code for a similar compound, 3-chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride, is 1S/C13H19ClN2O.2ClH/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H . This suggests that the compound has a phenyl ring substituted with a chlorine atom and a morpholine group.Scientific Research Applications
Synthesis and Complexation
The compound has been utilized in the synthesis of complex molecules, such as in the creation of tellurated derivatives of morpholine. These derivatives, obtained through reactions involving chloroethyl morpholine hydrochloride, have shown potential for complexation with metals like palladium(II) and mercury(II). The structural characterization of these complexes provides insights into their geometric configurations and bonding characteristics, suggesting applications in organometallic chemistry and potential catalytic processes (Singh et al., 2000).
Drug Development and Medical Research
In medical research, derivatives of morpholine, such as those involving complex chemical structures with morpholine moieties, have been explored for their potential as therapeutic agents. For instance, neurokinin-1 receptor antagonists incorporating morpholine derivatives have shown promise in pre-clinical tests for conditions like emesis and depression, indicating the compound's relevance in developing new medications (Harrison et al., 2001).
Molluscicidal Applications
Research has also extended into the environmental and agricultural sectors, where morpholine derivatives have been evaluated for their molluscicidal effects. This application is crucial for managing snail populations in aquatic farming environments and controlling disease vectors in public health (Duan et al., 2014).
properties
IUPAC Name |
3-chloro-4-(2-morpholin-4-ylethoxy)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2.2ClH/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15;;/h1-2,9H,3-8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOVEOFVOPBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




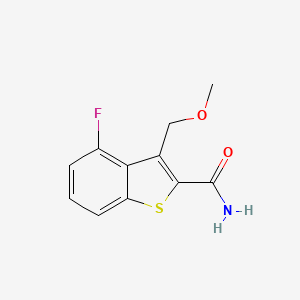
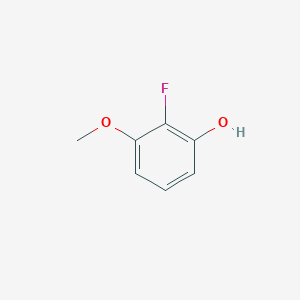
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)

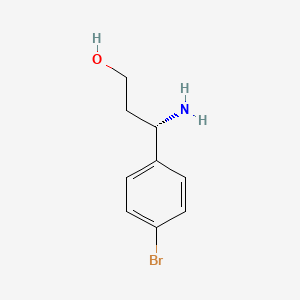
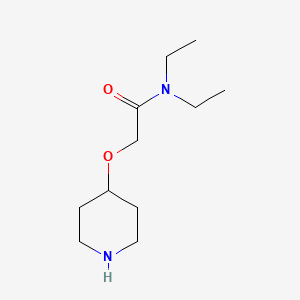

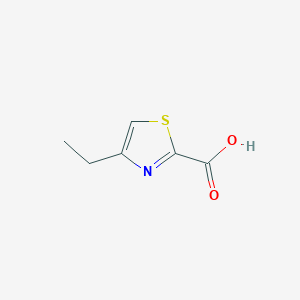

![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
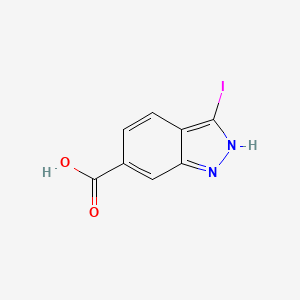
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
